3-(4-Aminophenoxy)propan-1-ol
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Overview
Description
3-(4-Aminophenoxy)propan-1-ol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an aminophenoxy group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)propan-1-ol typically involves the reaction of 4-aminophenol with epichlorohydrin. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the amino group of 4-aminophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-(4-Aminophenoxy)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Aminophenoxy)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The phenoxy group can participate in hydrophobic interactions, further modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of an amino group.
Bisoprolol: A beta-blocker with a similar propanol chain but different functional groups.
Uniqueness
3-(4-Aminophenoxy)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
3-(4-Aminophenoxy)propan-1-ol, also known by its CAS number 99190-16-6, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an aminophenyl group connected to a propanol moiety, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. The following table summarizes the findings from a comparative study:
Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
MCF7 (Breast Cancer) | 85.5 | 10.5 |
HepG2 (Liver Cancer) | 90.2 | 8.7 |
A549 (Lung Cancer) | 78.4 | 12.0 |
These results indicate a promising profile for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies show that it exhibits moderate antibacterial effects against several strains of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
The compound's effectiveness against these pathogens suggests potential applications in treating infections.
Case Studies and Research Findings
- Study on Antitumor Mechanism : A study published in a peer-reviewed journal examined the effects of this compound on HepG2 cells. The research indicated that the compound induces cell cycle arrest at the S phase and activates apoptotic pathways, leading to increased caspase activity and mitochondrial dysfunction .
- Antioxidant Research : Another investigation focused on the antioxidant capabilities of this compound. It was found to significantly reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a protective agent against oxidative damage.
- Inflammation Studies : A recent exploration into the anti-inflammatory effects revealed that this compound can inhibit the production of pro-inflammatory cytokines in vitro, indicating its role in modulating inflammatory responses.
Properties
IUPAC Name |
3-(4-aminophenoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRTNAZWWQJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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